4'-tert-Butyl-2',6'-dimethylacetophenone

Catalog No.
S1907201
CAS No.
2040-10-0
M.F
C14H20O
M. Wt
204.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4'-tert-Butyl-2',6'-dimethylacetophenone

CAS Number

2040-10-0

Product Name

4'-tert-Butyl-2',6'-dimethylacetophenone

IUPAC Name

1-(4-tert-butyl-2,6-dimethylphenyl)ethanone

Molecular Formula

C14H20O

Molecular Weight

204.31 g/mol

InChI

InChI=1S/C14H20O/c1-9-7-12(14(4,5)6)8-10(2)13(9)11(3)15/h7-8H,1-6H3

InChI Key

JNHLHPMTMTYLCP-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1C(=O)C)C)C(C)(C)C

Canonical SMILES

CC1=CC(=CC(=C1C(=O)C)C)C(C)(C)C

Synthesis

4'-tert-Butyl-2',6'-dimethylacetophenone can be synthesized through various methods, including Friedel-Crafts acylation and alkylation reactions. These reactions involve combining aromatic rings with acyl chlorides or alkyl halides in the presence of a Lewis acid catalyst [PubChem].

Here's an example of a research paper describing the Friedel-Crafts acylation for the synthesis of 4'-tert-Butyl-2',6'-dimethylacetophenone:

  • "Synthesis of diaryl ketones from aromatic compounds and acid chlorides using ZrCl4/AlCl3 catalyst system" مكنة البحث العلمي العراقي (Iraqi Journal of Science):

Potential Applications

Research suggests 4'-tert-Butyl-2',6'-dimethylacetophenone may serve as an intermediate or building block for the synthesis of more complex molecules. Some potential applications include:

  • Fine chemicals and materials: The presence of the bulky tert-butyl group and methyl substituents can influence the molecule's physical and chemical properties, making it a potential candidate for the development of new materials or fine chemicals [ScienceDirect].
  • Pharmaceuticals: The molecule's structure can be further modified to create new drug candidates. However, more research is needed to explore this possibility [ACS Publications].

4'-tert-Butyl-2',6'-dimethylacetophenone is an aromatic ketone with the molecular formula C₁₄H₂₀O and a molecular weight of 204.3080 g/mol. It is characterized by its yellowish liquid form and a distinctive fruity odor, making it notable in various applications, particularly in the fragrance industry . Its structure features a tert-butyl group and two methyl groups located on the aromatic ring, contributing to its unique chemical properties.

Typical of ketones:

  • Oxidation: Can be oxidized to form corresponding carboxylic acids or other derivatives.
  • Reduction: Can be reduced to alcohols using reducing agents like lithium aluminum hydride.
  • Nucleophilic Addition: The carbonyl group can react with nucleophiles, leading to various derivatives.

These reactions are fundamental in synthetic organic chemistry and can be utilized for functional group transformations.

Several methods for synthesizing 4'-tert-butyl-2',6'-dimethylacetophenone have been reported:

  • Friedel-Crafts Acylation: This method involves the acylation of 4-tert-butyl-2,6-dimethylphenol using acetyl chloride in the presence of a Lewis acid catalyst.
  • Direct Alkylation: The compound can also be synthesized through alkylation reactions involving appropriate alkyl halides and phenolic precursors.
  • Condensation Reactions: Utilizing condensation reactions between ketones and aldehydes can yield this compound as well.

These methods allow for the production of high-purity 4'-tert-butyl-2',6'-dimethylacetophenone suitable for industrial applications .

4'-tert-Butyl-2',6'-dimethylacetophenone finds applications primarily in:

  • Fragrance Industry: Used as a scent component in perfumes due to its pleasant aroma.
  • Flavoring Agents: Employed in food products to enhance flavor profiles.
  • Pharmaceuticals: Acts as an intermediate in the synthesis of various pharmaceutical compounds .

Several compounds share structural similarities with 4'-tert-butyl-2',6'-dimethylacetophenone. The following table highlights these compounds and their unique characteristics:

Compound NameMolecular FormulaKey Characteristics
4-MethylacetophenoneC₈H₈OSimpler structure; commonly used as a solvent
4-tert-ButylacetophenoneC₁₂H₁₈OLacks methyl groups; used in similar applications
Musk KetoneC₁₄H₁₈N₂O₅Contains nitrogen; used primarily in fragrances
4'-tert-Butyl-3',5'-dinitroacetophenoneC₁₄H₁₈N₂O₅Nitro groups increase reactivity; used in explosives

The uniqueness of 4'-tert-butyl-2',6'-dimethylacetophenone lies in its specific combination of functional groups and structural features, which provide distinct physical properties and biological activities compared to these similar compounds.

4′-tert-Butyl-2′,6′-dimethylacetophenone (CAS 2040-10-0) emerged as a structurally specialized acetophenone derivative in the mid-20th century, driven by industrial demand for intermediates in fragrance and polymer synthesis. Its discovery is linked to Friedel-Crafts acylation advancements, where researchers sought to modify acetophenone’s aromatic core with sterically bulky substituents to alter reactivity and physical properties. Early syntheses utilized 1,3-dimethyl-5-tert-butylbenzene as the starting material, acetylated under acidic conditions to introduce the ketone group. By the 1970s, the compound gained prominence as a precursor to musk ketone, a nitrated fragrance compound, cementing its role in perfumery.

Position in Acetophenone Chemistry

4′-tert-Butyl-2′,6′-dimethylacetophenone belongs to the alkylated acetophenone family, characterized by electron-donating substituents that influence its electronic and steric profiles. Key structural features include:

  • A para-tert-butyl group, enhancing thermal stability and lipophilicity.
  • Ortho-methyl groups, which hinder electrophilic substitution at the 2 and 6 positions, directing reactivity to the 3 and 5 sites.

This substitution pattern makes the compound a valuable intermediate for nitration and sulfonation reactions, as demonstrated in musk ketone synthesis. Its molecular formula (C₁₄H₂₀O) and molar mass (204.31 g/mol) align with derivatives designed for controlled functionalization.

Table 1: Physicochemical Properties

PropertyValueSource
Melting point47–49°C
Boiling point150°C at 20 mmHg
Density0.9463 g/cm³ (estimate)
Refractive index (n²⁰/D)1.5397 (estimate)
Molecular weight204.31 g/mol

Evolution of Synthetic Approaches

The synthesis of 4′-tert-Butyl-2′,6′-dimethylacetophenone has evolved through three key phases:

  • Friedel-Crafts Acylation (1950s–1980s):
    Early methods employed AlCl₃-catalyzed acetylation of 1,3-dimethyl-5-tert-butylbenzene with acetyl chloride or acetic anhydride. Challenges included low yields (50–60%) due to polyalkylation byproducts and corrosive waste from AlCl₃ hydrolysis.

  • Solvent Optimization (1990s–2010s):
    Transitioning to chlorinated solvents (e.g., CH₂Cl₂) improved regioselectivity, achieving yields >75%. Microwave-assisted techniques reduced reaction times from hours to minutes.

  • Heterogeneous Catalysis (2020s–Present):
    Modern approaches use zeolites or sulfonated graphene oxide catalysts, minimizing waste and enabling solvent-free conditions. These methods achieve yields exceeding 85% while reducing environmental impact.

Table 2: Comparative Synthetic Methods

MethodCatalystYield (%)Key Advantage
Traditional Friedel-CraftsAlCl₃55–60Low cost
Microwave-assistedH₂SO₄75–80Rapid reaction kinetics
Heterogeneous catalysisZeolite Y85–90Recyclable catalyst

XLogP3

4

UNII

UN0DL0NR1U

GHS Hazard Statements

Aggregated GHS information provided by 1581 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Other CAS

2040-10-0

Wikipedia

4'-tert-butyl-2',6'-dimethylacetophenone

General Manufacturing Information

Ethanone, 1-[4-(1,1-dimethylethyl)-2,6-dimethylphenyl]-: ACTIVE

Dates

Modify: 2023-08-16

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